molecular formula C18Br2F15Sb B14645044 Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane CAS No. 55678-66-5

Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane

Cat. No.: B14645044
CAS No.: 55678-66-5
M. Wt: 782.7 g/mol
InChI Key: GVWGFESITUQSNM-UHFFFAOYSA-L
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Description

Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is a compound that belongs to the class of organoantimony compounds It is characterized by the presence of two bromine atoms and three pentafluorophenyl groups attached to a central antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane typically involves the reaction of tris(pentafluorophenyl)stibine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

Sb(C6F5)3+Br2Sb(C6F5)3Br2\text{Sb(C}_6\text{F}_5\text{)}_3 + \text{Br}_2 \rightarrow \text{Sb(C}_6\text{F}_5\text{)}_3\text{Br}_2 Sb(C6​F5​)3​+Br2​→Sb(C6​F5​)3​Br2​

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using more efficient purification techniques, and ensuring safety protocols are in place.

Chemical Reactions Analysis

Types of Reactions

Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and phosphines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.

Scientific Research Applications

Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in medicinal chemistry and drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a versatile catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in organic synthesis.

    Tris(pentafluorophenyl)phosphine: Another compound with similar Lewis acidic properties.

    Tris(pentafluorophenyl)arsine: Shares structural similarities and is used in similar applications.

Uniqueness

Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is unique due to the presence of bromine atoms, which can undergo various substitution reactions, providing a versatile platform for the synthesis of new derivatives. Its strong Lewis acidic nature also distinguishes it from other similar compounds, making it particularly useful in specific catalytic applications.

Properties

CAS No.

55678-66-5

Molecular Formula

C18Br2F15Sb

Molecular Weight

782.7 g/mol

IUPAC Name

dibromo-tris(2,3,4,5,6-pentafluorophenyl)-λ5-stibane

InChI

InChI=1S/3C6F5.2BrH.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;;2*1H;/q;;;;;+2/p-2

InChI Key

GVWGFESITUQSNM-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Br)Br)F)F)F

Origin of Product

United States

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